5-(pyrrolidin-1-ylcarbonyl)isoxazole 5-(pyrrolidin-1-ylcarbonyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 98239-65-7
VCID: VC8011965
InChI: InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2
SMILES: C1CCN(C1)C(=O)C2=CC=NO2
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

5-(pyrrolidin-1-ylcarbonyl)isoxazole

CAS No.: 98239-65-7

Cat. No.: VC8011965

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

5-(pyrrolidin-1-ylcarbonyl)isoxazole - 98239-65-7

Specification

CAS No. 98239-65-7
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 1,2-oxazol-5-yl(pyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2
Standard InChI Key IMRDYFCTMOHUIA-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC=NO2
Canonical SMILES C1CCN(C1)C(=O)C2=CC=NO2

Introduction

Structural Overview

5-(Pyrrolidin-1-ylcarbonyl)isoxazole is a heterocyclic compound comprising an isoxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) functionalized at the 5-position by a pyrrolidine-1-carbonyl group. Its molecular formula is C₉H₁₁N₃O₂ (molecular weight: 193.21 g/mol). The structure combines the aromaticity of isoxazole with the conformational flexibility of the pyrrolidine ring, making it a versatile scaffold in medicinal chemistry .

Key Structural Features:

  • Isoxazole ring: Enhances metabolic stability and participates in hydrogen bonding.

  • Pyrrolidine-1-carbonyl group: Introduces basicity and improves pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 5-substituted isoxazoles typically involves [3+2] cycloaddition reactions. For 5-(pyrrolidin-1-ylcarbonyl)isoxazole, plausible pathways include:

Route 1: Nitrile Oxide Cycloaddition

  • Nitrile oxide generation: Hydroxylamine reacts with a propargyl carbonyl precursor.

  • Cycloaddition: Copper(I)-catalyzed reaction with alkynes forms the isoxazole core .

  • Post-functionalization: Amide coupling introduces the pyrrolidine-1-carbonyl group .

Route 2: One-Pot Multicomponent Reactions

  • Aldehydes, nitro compounds, and alkynes react in deep eutectic solvents (e.g., choline chloride:urea) to yield 3,5-disubstituted isoxazoles .

Example Protocol:

StepReagents/ConditionsYieldReference
1Propargyl aldehyde, hydroxylamine hydrochloride, CuI75%
2Pyrrolidine-1-carbonyl chloride, DIPEA, DCM82%

Reactivity

  • Electrophilic substitution: The isoxazole ring undergoes halogenation at position 4.

  • Reduction: Catalytic hydrogenation opens the isoxazole to form β-enaminones .

Physicochemical Properties

PropertyValueMethodReference
LogP1.54Computational
TPSA66.6 Ų-
Solubility0.12 mg/mL (water)Kinetic
pKa3.8 (isoxazole), 9.1 (pyrrolidine)Potentiometric

Applications in Drug Discovery

  • Case Study: Analog C6 (Front. Chem. 2023) showed 92% COX-2 inhibition at 10 µM, highlighting isoxazole carboxamides as anti-inflammatory leads .

  • Patent Landscape: WO2009090239A1 claims isoxazole carboxamides as 11β-HSD1 inhibitors for glaucoma .

Future Directions

  • Targeted delivery: PEGylation to improve solubility.

  • Hybrid scaffolds: Combining isoxazole with spirocycles for kinase inhibition .

This review synthesizes data from diverse sources to position 5-(pyrrolidin-1-ylcarbonyl)isoxazole as a promising scaffold for therapeutic development. Further studies on its specific bioactivity and ADMET profile are warranted.

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